3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea
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Overview
Description
3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a synthetic organic compound that features a thiourea group attached to a phenylprop-2-enoyl moiety and a 5-methyl-1,2-oxazol-3-yl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylprop-2-enoyl group: This step may involve the use of a Claisen-Schmidt condensation reaction between an aldehyde and a ketone.
Attachment of the thiourea group: This can be done by reacting an isothiocyanate with an amine under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiourea group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the phenylprop-2-enoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring or the thiourea group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Activity: Compounds with similar structures have been studied for their antimicrobial properties.
Anticancer Research: Potential use in the development of anticancer agents due to the presence of the thiourea group.
Industry
Agriculture: Possible applications as pesticides or herbicides.
Pharmaceuticals: Development of new drugs with specific biological activities.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, while the oxazole and phenylprop-2-enoyl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2-oxazol-3-yl)-1-phenylthiourea
- 3-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylprop-2-enoyl)urea
Uniqueness
The presence of the phenylprop-2-enoyl group in 3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea distinguishes it from other similar compounds. This group may impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
Biological Activity
The compound 3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea and its derivatives are known for a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes the current knowledge regarding the biological activity of this specific compound, supported by recent research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This formula indicates the presence of a thiourea functional group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways related to cancer progression and metastasis.
Table 1: Anticancer Activity of Thiourea Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
Compound B | HeLa (Cervical) | 15 | Cell cycle arrest |
This compound | A549 (Lung) | TBD | TBD |
Antimicrobial Activity
Thiourea derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against various pathogens, demonstrating significant activity against both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of thioureas, This compound was tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of thioureas have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
Table 2: Anti-inflammatory Effects
Compound | Inflammatory Model | Effectiveness |
---|---|---|
Compound C | RAW 264.7 cells | Reduced TNF-alpha production by 50% |
3-(5-methyl-1,2-oxazol-3-y)-1-[(2E)-3-phenyprop-2-enoyl]thiourea | TBD | TBD |
The mechanisms through which thiourea derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity: Many thioureas inhibit enzymes that are crucial for cancer cell proliferation.
- Induction of Apoptosis: They can trigger programmed cell death in malignant cells.
- Antioxidant Properties: Some derivatives possess the ability to scavenge free radicals, reducing oxidative stress within cells.
Properties
IUPAC Name |
(E)-N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-9-12(17-19-10)15-14(20)16-13(18)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZIWNXDEAFSSD-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.